5-Chloro-6-methoxypyridin-3-amine
Overview
Description
5-Chloro-6-methoxypyridin-3-amine: is a chemical compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 6th position, and an amino group at the 3rd position on the pyridine ring . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-methoxypyridine.
Amination Reaction: The 3-chloro-2-methoxypyridine undergoes an amination reaction with ammonia or an amine source under suitable conditions to introduce the amino group at the 3rd position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts or specific solvents may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxypyridin-3-amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex molecules .
Biology and Medicine: In biological and medicinal research, this compound serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways and targets involved can vary based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
- 5-Chloro-2-methoxypyridine
- 6-Methoxy-3-pyridinamine
- 3-Chloro-6-methoxypyridine
Comparison: 5-Chloro-6-methoxypyridin-3-amine is unique due to the specific positioning of the chlorine, methoxy, and amino groups on the pyridine ring, which imparts distinct chemical and physical properties . This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
5-chloro-6-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGEKNUDFVPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724632 | |
Record name | 5-Chloro-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158387-20-3 | |
Record name | 5-Chloro-6-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158387-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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